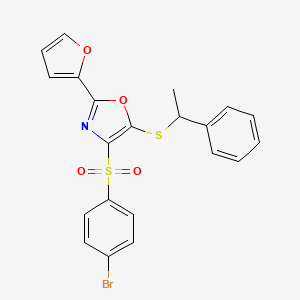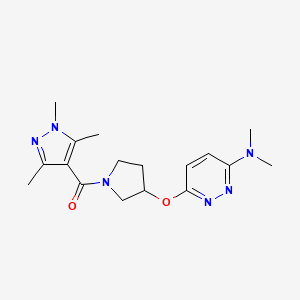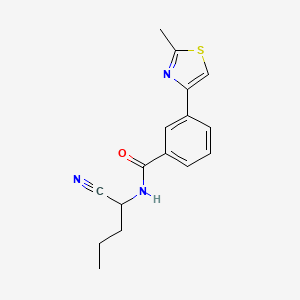
4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone, or 4-DMBC, is an organic compound belonging to the class of cyclohexanones. The compound is an important intermediate in the synthesis of various compounds and has been used in a wide range of scientific research applications. 4-DMBC is a colorless liquid with a faint odor, and has a boiling point of 101.3°C and a melting point of -44°C. It is soluble in most organic solvents and has a relatively low toxicity.
Mechanism of Action
The mechanism of action of 4-DMBC is not well understood. However, it is believed that the compound is converted to a reactive intermediate by the action of an enzyme, which then reacts with other molecules to form a variety of products. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMBC are not well understood. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. It has also been shown to have some antioxidant activity in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-DMBC in laboratory experiments is its low toxicity and wide availability. It is also relatively easy to synthesize and is relatively stable in most organic solvents. The main limitation of using 4-DMBC is that it is not very reactive and can be difficult to work with in some laboratory experiments.
Future Directions
Future research on 4-DMBC could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on the synthesis of 4-DMBC and its use in various laboratory experiments. Finally, research could be done on the use of 4-DMBC as a model compound for studying the reactivity of cyclohexanones, as well as for studying the structure-activity relationships of various compounds.
Synthesis Methods
4-DMBC can be synthesized using a variety of methods. The most common method is the reaction of 2,3-dimethylbutan-2-ol with cyclohexanone in the presence of an acid catalyst. This reaction produces 4-DMBC as the major product, along with some minor byproducts. Other methods of synthesis include the reaction of cyclohexanone with 2-methylbutan-2-ol, or the reaction of dimethyl sulfoxide with 2-methylbutan-2-ol.
Scientific Research Applications
4-DMBC has been used in a variety of scientific research applications. It has been used as a model compound for studying the reactivity of cyclohexanones, as well as for studying the mechanism of action of various enzymes. It has also been used to study the structure-activity relationships of various compounds, as well as for studying the effects of solvents on the reactivity of organic compounds.
properties
IUPAC Name |
4-(2,3-dimethylbutan-2-yl)-2-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-6-7-12(14)10(3)8-11/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDCOXAYRBJKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(C)(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2870343.png)


![ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate](/img/structure/B2870347.png)
![(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2870349.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2870352.png)


![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)


![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)